4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine
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Overview
Description
4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine is a complex heterocyclic compound that features a unique combination of cyclopropyl, triazolo, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of the compound 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This interruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The result of the action of 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is the significant inhibition of cell growth . This is achieved through the induction of apoptosis within the cells . The compound has shown superior cytotoxic activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . It interacts with this enzyme, potentially altering its activity and influencing biochemical reactions within the cell .
Cellular Effects
The compound has shown significant inhibitory effects on the growth of various cell lines, including MCF-7 and HCT-116 . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, 7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects by binding to CDK2, inhibiting its activity . This interaction may lead to changes in gene expression and cellular metabolism, contributing to its observed cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolo[1,5-a]pyrimidine core through a cyclization reaction of enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of automated reactors to ensure consistency and scalability. The reaction conditions are carefully controlled to maximize yield and purity, often involving the use of high-throughput screening to identify the best conditions.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazolo moieties, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral properties.
1,3,4-Thiadiazoles: Display a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and modulate various signaling pathways sets it apart from other similar compounds.
Properties
IUPAC Name |
7-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-13-14(2)25-20-23-12-24-27(20)19(13)26-7-5-15(6-8-26)10-28-18-9-17(16-3-4-16)21-11-22-18/h9,11-12,15-16H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBQGEWDMDIAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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